molecular formula C21H24Br2ClNO3 B12757171 Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-pyrrolidinyl)propyl ester, hydrochloride CAS No. 134871-12-8

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-pyrrolidinyl)propyl ester, hydrochloride

Cat. No.: B12757171
CAS No.: 134871-12-8
M. Wt: 533.7 g/mol
InChI Key: HXGWSJVIBFSANJ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-pyrrolidinyl)propyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzeneacetic acid core with bromine substitutions and a pyrrolidinyl propyl ester group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-pyrrolidinyl)propyl ester, hydrochloride typically involves multiple steps:

    Esterification: The esterification of the brominated benzeneacetic acid with 3-(1-pyrrolidinyl)propanol is carried out using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using industrial reactors.

    Continuous Esterification: Esterification in continuous flow reactors to enhance efficiency and yield.

    Purification and Crystallization: Purification through recrystallization and conversion to hydrochloride salt using industrial-grade HCl.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the bromine atoms, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-pyrrolidinyl)propyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses such as inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, ethyl ester
  • Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, methyl ester
  • Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, propyl ester

Uniqueness

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(1-pyrrolidinyl)propyl ester, hydrochloride is unique due to the presence of the pyrrolidinyl propyl ester group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

134871-12-8

Molecular Formula

C21H24Br2ClNO3

Molecular Weight

533.7 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride

InChI

InChI=1S/C21H23Br2NO3.ClH/c22-18-8-4-16(5-9-18)21(26,17-6-10-19(23)11-7-17)20(25)27-15-3-14-24-12-1-2-13-24;/h4-11,26H,1-3,12-15H2;1H

InChI Key

HXGWSJVIBFSANJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl

Origin of Product

United States

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